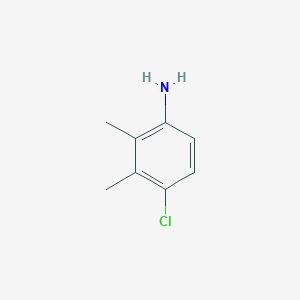

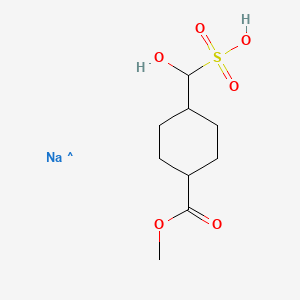

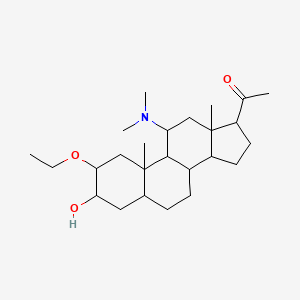

![molecular formula C23H26O10 B12299527 7,8-Dimethoxy-2-phenyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B12299527.png)

7,8-Dimethoxy-2-phenyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7,8-Dimethoxy-2-phenyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one is a complex organic compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This particular compound is characterized by its unique structure, which includes multiple hydroxyl and methoxy groups, contributing to its potential biological and chemical properties .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 7,8-Dimethoxy-2-phenyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one umfasst in der Regel mehrere Schritte, beginnend mit einfacheren Vorläufern. Eine gängige Methode beinhaltet die Kondensation geeigneter phenolischer Verbindungen mit methoxysubstituierten Benzaldehyden, gefolgt von Cyclisierungs- und Glykosylierungsreaktionen. Die Reaktionsbedingungen umfassen häufig die Verwendung saurer oder basischer Katalysatoren, kontrollierter Temperaturen und spezifischer Lösungsmittel, um die gewünschte Produktausbeute zu gewährleisten .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Der Prozess ist auf Effizienz, Kosteneffektivität und Sicherheit optimiert. Techniken wie kontinuierliche Fließsynthese und automatisierte Reaktionsüberwachung werden eingesetzt, um eine gleichbleibende Qualität und hohe Ausbeute zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppen können zu Chinonen oder anderen oxidierten Derivaten oxidiert werden.

Reduktion: Die Verbindung kann zu Dihydroderivaten reduziert werden.

Substitution: Methoxygruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Säuren oder Basen für Substitutionsreaktionen. Die Bedingungen umfassen in der Regel kontrollierte Temperaturen, spezifische Lösungsmittel und manchmal inerte Atmosphären, um unerwünschte Nebenreaktionen zu vermeiden .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Chinone ergeben, während die Reduktion Dihydroderivate erzeugen kann. Substitutionsreaktionen können neue funktionelle Gruppen einführen, wodurch sich die Eigenschaften der Verbindung ändern .

Wissenschaftliche Forschungsanwendungen

This compound hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Modellverbindung verwendet, um die Reaktivität und Eigenschaften von Flavonoiden zu untersuchen.

Biologie: Wird auf seine potenziellen antioxidativen und entzündungshemmenden Aktivitäten untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, einschließlich Antikrebs- und neuroprotektiver Eigenschaften.

Industrie: Wird bei der Entwicklung von Pharmazeutika und Nutrazeutika auf natürlicher Produktbasis eingesetzt

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Die Hydroxyl- und Methoxygruppen der Verbindung ermöglichen es ihr, freie Radikale abzufangen und so eine antioxidative Aktivität zu zeigen. Sie kann auch Signalwege modulieren, die an Entzündungen und Zellproliferation beteiligt sind, was zu ihren potenziellen therapeutischen Wirkungen beiträgt .

Analyse Chemischer Reaktionen

Types of Reactions

7,8-Dimethoxy-2-phenyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce new functional groups, altering the compound’s properties .

Wissenschaftliche Forschungsanwendungen

7,8-Dimethoxy-2-phenyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one has several scientific research applications:

Chemistry: Used as a model compound to study the reactivity and properties of flavonoids.

Biology: Investigated for its potential antioxidant and anti-inflammatory activities.

Medicine: Explored for its potential therapeutic effects, including anticancer and neuroprotective properties.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals

Wirkmechanismus

The mechanism of action of 7,8-Dimethoxy-2-phenyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and methoxy groups enable it to scavenge free radicals, thereby exhibiting antioxidant activity. It may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Quercetin: Ein weiteres Flavonoid mit ähnlichen antioxidativen Eigenschaften.

Kaempferol: Bekannt für seine entzündungshemmenden und krebshemmenden Aktivitäten.

Luteolin: Zeigt neuroprotektive und entzündungshemmende Wirkungen.

Einzigartigkeit

7,8-Dimethoxy-2-phenyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das im Vergleich zu anderen Flavonoiden unterschiedliche biologische Aktivitäten und chemische Reaktivität verleihen kann .

Eigenschaften

IUPAC Name |

7,8-dimethoxy-2-phenyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O10/c1-29-15-9-14(32-23-20(28)19(27)18(26)16(10-24)33-23)17-12(25)8-13(11-6-4-3-5-7-11)31-22(17)21(15)30-2/h3-7,9,13,16,18-20,23-24,26-28H,8,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTJQSWAVTHDBPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C(=O)CC(O2)C3=CC=CC=C3)C(=C1)OC4C(C(C(C(O4)CO)O)O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

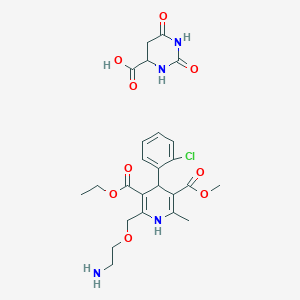

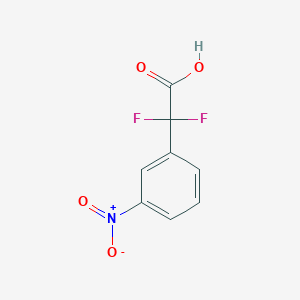

![2,7-Dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12299466.png)

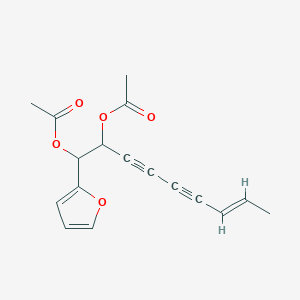

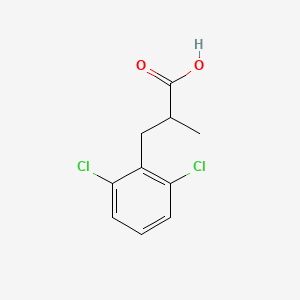

![2-Amino-7-(1-carboxyethylamino)-6-[[4-carboxy-4-(heptanoylamino)butanoyl]amino]-7-oxoheptanoic acid](/img/structure/B12299473.png)

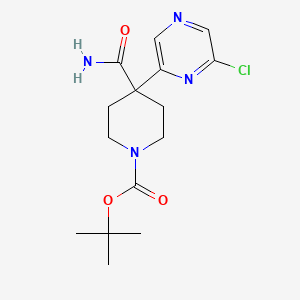

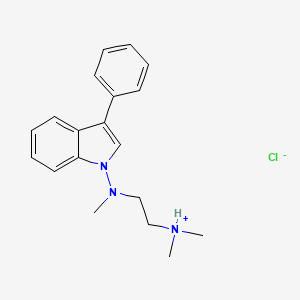

![(4-Hydroxy-3-methyl-10-methylidene-2,9-dioxatricyclo[4.3.1.03,7]decan-8-yl) 3-methylbutanoate](/img/structure/B12299508.png)

![2-(2-mercapto-1H-benzo[d]imidazol-1-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B12299521.png)